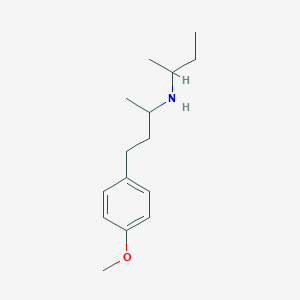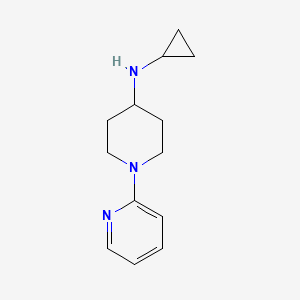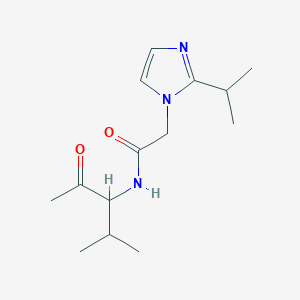![molecular formula C13H17BrN2O B7558103 1-[4-(4-Bromoanilino)piperidin-1-yl]ethanone](/img/structure/B7558103.png)
1-[4-(4-Bromoanilino)piperidin-1-yl]ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[4-(4-Bromoanilino)piperidin-1-yl]ethanone, also known as Buphedrone, is a synthetic cathinone that belongs to the class of psychoactive substances. It is a stimulant drug that is structurally similar to amphetamines and cathinones. Buphedrone has been used for scientific research purposes, and its mechanism of action, biochemical and physiological effects have been studied extensively.
Mecanismo De Acción
1-[4-(4-Bromoanilino)piperidin-1-yl]ethanone works by binding to and inhibiting the reuptake of dopamine, norepinephrine, and serotonin. This leads to an increase in the levels of these neurotransmitters in the brain, resulting in a stimulant effect. This compound also acts as a monoamine oxidase inhibitor, which further increases the levels of these neurotransmitters.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects. It has been found to increase heart rate, blood pressure, and body temperature. This compound also produces a feeling of euphoria, increased energy, and alertness. However, it can also cause anxiety, agitation, and paranoia.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-[4-(4-Bromoanilino)piperidin-1-yl]ethanone has several advantages for lab experiments. It is relatively easy to synthesize and can be obtained in pure form. This compound also has a well-characterized mechanism of action, making it a useful tool for studying the central nervous system. However, this compound also has several limitations. It is a controlled substance and requires special permits to handle and use. It can also be dangerous if mishandled, as it is toxic and can cause harm if ingested or inhaled.
Direcciones Futuras
There are several future directions for research on 1-[4-(4-Bromoanilino)piperidin-1-yl]ethanone. One area of interest is its potential therapeutic applications, particularly in the treatment of cognitive disorders such as Alzheimer's disease. Another area of interest is its effects on the reward system in the brain and its potential for addiction. Further research is also needed to understand the long-term effects of this compound use and its potential for harm.
Métodos De Síntesis
1-[4-(4-Bromoanilino)piperidin-1-yl]ethanone can be synthesized through a multi-step process involving the reaction of piperidine with 4-bromoaniline, followed by a reaction with ethyl chloroacetate. The resulting product is then subjected to reductive amination to obtain this compound.
Aplicaciones Científicas De Investigación
1-[4-(4-Bromoanilino)piperidin-1-yl]ethanone has been used for scientific research purposes, particularly in the field of neuroscience. It has been studied for its effects on the central nervous system, including its ability to stimulate the release of dopamine, norepinephrine, and serotonin. This compound has also been studied for its potential therapeutic applications, including its ability to improve cognitive function and memory.
Propiedades
IUPAC Name |
1-[4-(4-bromoanilino)piperidin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17BrN2O/c1-10(17)16-8-6-13(7-9-16)15-12-4-2-11(14)3-5-12/h2-5,13,15H,6-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJAKNUZDRCKYLU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC(CC1)NC2=CC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17BrN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[4-[(2-Methyl-1,3-benzoxazol-5-yl)amino]piperidin-1-yl]ethanone](/img/structure/B7558021.png)
![2-methoxy-N-[(3-methylphenyl)methyl]pyridin-3-amine](/img/structure/B7558035.png)

![4-[[(2-Methoxypyridin-3-yl)amino]methyl]benzonitrile](/img/structure/B7558058.png)

![N-[1-(2-methoxyphenyl)propan-2-yl]-1,1-dioxothiolan-3-amine](/img/structure/B7558077.png)
![[1-[2-Chloro-5-(trifluoromethyl)anilino]-1-oxopropan-2-yl] 2-[(2,4-dichlorobenzoyl)amino]acetate](/img/structure/B7558080.png)
![1-[4-[(2,2-Difluoro-1,3-benzodioxol-5-yl)amino]piperidin-1-yl]ethanone](/img/structure/B7558086.png)
![3-[(3,4-Dimethylphenyl)methylamino]benzenesulfonamide](/img/structure/B7558094.png)

![1-[4-(2-Fluoroanilino)piperidin-1-yl]ethanone](/img/structure/B7558119.png)
![2,4-difluoro-N-[[5-(5-methylfuran-2-yl)-1H-pyrazol-4-yl]methyl]aniline](/img/structure/B7558125.png)
![1-[4-[(2,2-Dimethyl-1,3-benzodioxol-5-yl)amino]piperidin-1-yl]ethanone](/img/structure/B7558137.png)
![N-propan-2-ylbicyclo[2.2.1]heptane-2-carboxamide](/img/structure/B7558144.png)